molecular formula C11H10N2O B8567260 Hydroxybenzyl pyrimidine

Hydroxybenzyl pyrimidine

Cat. No. B8567260
M. Wt: 186.21 g/mol
InChI Key: DGKZRBYZZOWQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxybenzyl pyrimidine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxybenzyl pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxybenzyl pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Hydroxybenzyl pyrimidine

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-benzyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c14-11-6-7-12-10(13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)

InChI Key

DGKZRBYZZOWQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 2-benzyl-4-methoxypyrimidine (0.675 g, 3.37 mmol) in AcOH (15 mL) was added HBr (2.28 mL, 20.2 mmol; 48 wt % in H2O). The reaction mixture was stirred at 95° C. for 2 hours. The reaction mixture was cooled to room temperature and diluted with H2O. The pH of the reaction mixture was adjusted to 5-6 with 6 M aqueous NaOH and then partitioned between EtOAc and H2O. The phases were separated, and the aqueous phase was re-extracted with EtOAc (1×). The combined organic layers were dried (Na2SO4), filtered and concentrated to yield a crude yellow solid. Purification of the crude product was achieved by trituration with dichloromethane and diethyl ether. The resulting solid was filtered, washed with diethyl ether, collected and dried under vacuum to yield the desired product (0.531 g, 85%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.79 (d, J=6.6 Hz, 1H), 7.31 (m, 4H), 7.23 (m, 1H), 6.10 (d, J=6.6 Hz, 1H), 3.83 (s, 2H). LRMS (ESI pos) m/e 187 (M+1).
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15 mL
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Yield
85%

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